N'-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide
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Overview
Description
N’-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide is a complex organic compound with the molecular formula C17H21N5OS. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure features a combination of aromatic rings, dimethylamino groups, and a pyrimidinyl sulfanyl moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 4-(dimethylamino)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Thioether Formation: The hydrazone is then reacted with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate to introduce the pyrimidinyl sulfanyl group.
Final Condensation: The resulting intermediate undergoes a final condensation reaction with acetohydrazide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines.
Scientific Research Applications
N’-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which N’-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of specific proteins. The dimethylamino and pyrimidinyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(Diethylamino)phenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide
- N’-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- N’-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide
Uniqueness
N’-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioavailability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C17H21N5OS |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H21N5OS/c1-12-9-13(2)20-17(19-12)24-11-16(23)21-18-10-14-5-7-15(8-6-14)22(3)4/h5-10H,11H2,1-4H3,(H,21,23)/b18-10+ |
InChI Key |
XIMJIOSLUATJTJ-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=C(C=C2)N(C)C)C |
Origin of Product |
United States |
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